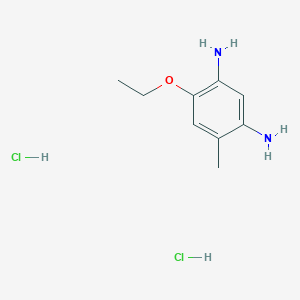

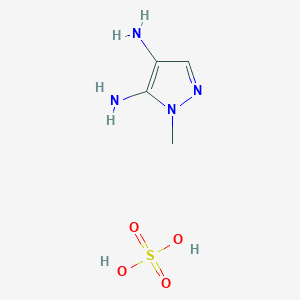

2,4-Diamino-5-methylphenetole hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different substrates such as methylpteridine, phenylthiazole, and pyrimidines. For instance, the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine hydrochloride involves anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation . Another example is the synthesis of 2,4-diamino-5-phenylthiazole hydrochloride from alpha chloro alpha phenyl acetonitrile or alpha cyanobenzyl benzenesulphonate . These methods highlight the versatility and complexity of synthetic routes for such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Diamino-5-methylphenetole hydrochloride is characterized by techniques such as X-ray single-crystal diffraction. For example, the crystal structure of a related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was determined, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings .

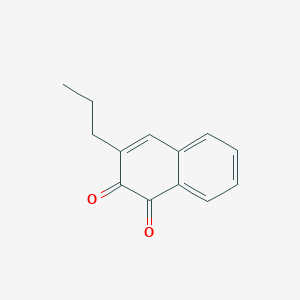

Chemical Reactions Analysis

The chemical reactions of these compounds often involve selective functional group transformations, such as methylation, amination, and alkylation. For example, the conversion of 2-amino-4-methylthio compounds into 2,4-diamino derivatives is achieved by amination at elevated temperature and pressure . Additionally, the reactivity of 2,4-diamino substituted compounds with other reagents can lead to the formation of derivatives with potential biological activities, as seen in the synthesis of acyclic nucleoside phosphonate analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as absorption spectra, PMR spectra, and pKa values, are often characterized to understand their behavior in different environments. For instance, the pKa values of the N-5 methyl group in tetrahydropteridine derivatives provide insight into their acid-base properties . The solubility and stability of these compounds in various solvents can also be critical for their application as pharmaceuticals or reagents in chemical reactions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

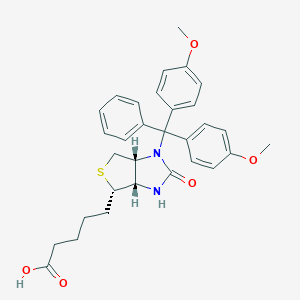

2,4-Diamino-5-methylphenetole hydrochloride has been explored in various synthetic and chemical processes. One study focused on the synthesis and antitumor activity of a related compound, indicating its potential in medicinal chemistry (Grivsky et al., 1980). Another research involved the synthesis of a new diamine monomer containing a 1,3,4-oxadiazole ring, showcasing the compound's utility in developing novel polyamide and poly(amide-imide)s (Hamciuc et al., 2015).

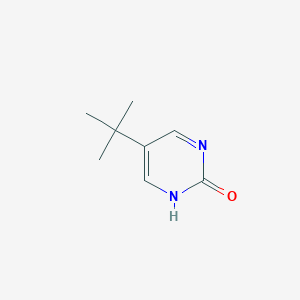

Antiviral Applications

There's a study that highlighted the preparation of 2,4-diamino-6-hydroxypyrimidines substituted in position 5, which revealed its potential in inhibiting retrovirus replication in cell culture, indicating its relevance in antiviral research (Hocková et al., 2003).

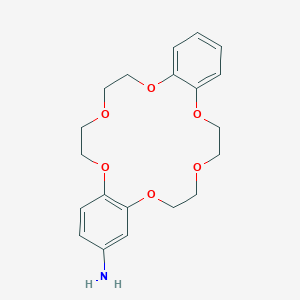

Material Science and Engineering

In the field of material science, research has been conducted on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene, a compound with structural similarities, for engineering molecular crystals (Maly et al., 2007). This showcases its utility in developing materials with specific properties.

Photometric and Analytical Applications

Photometric determination of similar compounds has been researched, indicating its potential use in analytical chemistry (Lundgren, 1956).

Corrosion Inhibition

Research involving chromenopyridine derivatives, closely related to 2,4-Diamino-5-methylphenetole hydrochloride, has demonstrated their potential as corrosion inhibitors for steel in acidic solutions (Ansari et al., 2017).

Mécanisme D'action

Target of Action

2,4-Diamino-5-methylphenetole hydrochloride, also known as 2,4-Diamino-5-methylphenetole HCl, is primarily used in the cosmetic industry as a hair dye ingredient . Its primary target is the melanin in the hair .

Mode of Action

The compound penetrates the hair shaft and reacts with the melanin present in the hair . This interaction results in a change in hair color, typically imparting a brown or black color .

Result of Action

The primary result of the action of 2,4-Diamino-5-methylphenetole hydrochloride is a change in hair color . The compound is known for its excellent color stability and resistance to fading, making it a popular choice for long-lasting hair color products .

Action Environment

The action of 2,4-Diamino-5-methylphenetole hydrochloride can be influenced by various environmental factors. For instance, the pH of the product it is formulated in can affect its penetration and coloration properties. Additionally, exposure to sunlight and frequent washing can impact the longevity of the color. The compound is known for its excellent color stability and resistance to fading .

Propriétés

IUPAC Name |

4-ethoxy-6-methylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-3-12-9-4-6(2)7(10)5-8(9)11;;/h4-5H,3,10-11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJGJCGDAUWAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150542 | |

| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113715-25-6 | |

| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113715256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-5-METHYLPHENETOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8257131I5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)